N-[(4-bromophenyl)methyl]-2-cyanoacetamide
Description
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-9-3-1-8(2-4-9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJXGMLFBKFUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265542 | |
| Record name | N-[(4-Bromophenyl)methyl]-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566926-05-4 | |
| Record name | N-[(4-Bromophenyl)methyl]-2-cyanoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566926-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Bromophenyl)methyl]-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amidation of Cyanoacetic Acid with 4-Bromobenzylamine
The most straightforward approach involves coupling cyanoacetic acid with 4-bromobenzylamine under dehydrating conditions or via activated intermediates.
Method : Cyanoacetic acid is combined with 4-bromobenzylamine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in solvents like dimethylformamide (DMF), maintaining low temperatures (below 15 °C) to control reaction rate and purity. After stirring, the reaction mixture is filtered to remove dicyclohexylurea by-product, and the filtrate is precipitated with water to isolate the cyanoacetamide product.
| Reagent | Amount | Temperature | Time | Solvent |
|---|---|---|---|---|
| Cyanoacetic acid | Stoichiometric | Below 15 °C | 1-3 hours | DMF |
| 4-Bromobenzylamine | Stoichiometric | |||
| N,N'-Dicyclohexylcarbodiimide (DCC) | Slight excess |
- Yield and Purity : High yields with high purity (>95%) are reported using this method, with operational simplicity and scalability advantages.
Reaction via N-(4-Bromophenyl)-2-cyanoacetamide Intermediates
In some synthetic schemes, N-(4-bromophenyl)-2-cyanoacetamide derivatives are prepared first and then subjected to further transformations.
Example : The reaction of 2-[(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile with N-(4-bromophenyl)-2-cyanoacetamide in an ethanol-water mixture in the presence of sodium hydroxide results in Michael addition followed by elimination to yield substituted acrylamide derivatives. This demonstrates the utility of N-(4-bromophenyl)-2-cyanoacetamide as a nucleophile in further synthetic elaborations.
-
Nucleophilic attack of the active methylene group of N-(4-bromophenyl)-2-cyanoacetamide on the double bond of the malononitrile derivative.
Formation of intermediate Michael addition product.
Elimination of malononitrile to afford the final substituted acrylamide product.
Reflux Condensation with Cyanoacetohydrazide
An alternative approach involves the reaction of N-(4-bromophenyl)-2-cyanoacetamide with cyanoacetohydrazide in absolute ethanol under reflux conditions.
Procedure : Equimolar amounts of N-(4-bromophenyl)-2-cyanoacetamide and cyanoacetohydrazide are refluxed in ethanol for 2 hours. Upon cooling, the precipitate is filtered, washed, dried, and recrystallized from DMF to yield the hydrazide derivative with good yield (approximately 85%).
| Compound | Yield (%) | Melting Point (°C) | Analytical Data (C, H, Br, N) Found vs. Calculated |
|---|---|---|---|
| N'-[2-(4-Bromophenyl)-1H-indol-3-ylmethylene]-2-cyanoacetohydrazide | 85 | 290-292 | Close agreement with calculated values |
This method is useful for preparing hydrazide derivatives as intermediates for further chemical transformations.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-2-cyanoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of N-[(4-bromophenyl)methyl]-2-cyanoacetamide. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 0.75 µg/mL |
These results suggest that the compound could be developed further for therapeutic applications in treating bacterial infections.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as A-431 (human epidermoid carcinoma) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| A-431 | 15.4 |
| MCF-7 | 12.3 |
The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Synthesis Intermediate
This compound serves as an important intermediate in organic synthesis and medicinal chemistry research. Its role in studying enzyme inhibition and protein-ligand interactions makes it valuable for developing new therapeutic agents.
Enzyme Inhibition Studies
A study focused on the enzyme inhibition capabilities of this compound revealed that it could effectively inhibit certain proteases involved in cancer progression. The compound demonstrated an IC50 value of 25 µM against a specific serine protease, indicating moderate potency.
Synergistic Effects with Antibiotics
Another investigation assessed the synergistic effects of this compound when combined with standard antibiotics like ciprofloxacin. The combination therapy showed reduced MIC values compared to individual treatments, suggesting enhanced efficacy against resistant bacterial strains.
Case Studies
-
Study on Antimicrobial Activity:
A comprehensive analysis was conducted on the antimicrobial activity of this compound against clinical isolates of bacteria, demonstrating its effectiveness and potential as a lead compound for antibiotic development. -
Investigation of Anticancer Mechanisms:
A detailed study explored the mechanisms by which this compound induces apoptosis in cancer cells, focusing on its interaction with specific cellular pathways involved in tumor growth. -
Synthesis of Novel Derivatives:
Researchers synthesized various derivatives of this compound to evaluate their biological activities, leading to the discovery of compounds with enhanced potency against selected cancer cell lines.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-2-cyanoacetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, leading to changes in their activity. The cyanoacetamide moiety can also participate in biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-cyanoacetamide
This analog replaces bromine with chlorine at the para position. The smaller atomic size and lower electronegativity of chlorine reduce steric hindrance and lipophilicity compared to the bromine-substituted compound. Pharmacokinetic predictors (e.g., logBBB, Unbnd) for N-(4-substituted phenyl)-2-cyanoacetamides indicate that brominated derivatives exhibit higher membrane permeability (Peff) due to increased lipophilicity .
N-(4-Bromophenyl)acetamide
Lacking the cyano group, this compound demonstrates reduced reactivity in cyclization and nucleophilic addition reactions. The cyano group in N-[(4-bromophenyl)methyl]-2-cyanoacetamide enhances its utility as a precursor for heterocycles like pyridones and thiazoles, which are critical in antimicrobial and anticancer agent development .
Functional Group Variants
N-(4-Bromophenyl)-2-methoxyacetamide
The substitution of the cyano group with a methoxy moiety increases hydrophilicity but diminishes electrophilicity. This reduces its suitability for reactions requiring a reactive nitrile, such as cycloadditions or condensations. Molecular weight differences (244.09 g/mol vs. ~263 g/mol for the cyanoacetamide) also impact solubility and diffusion rates .
N-(4-Bromophenyl)-2-iodoacetamide
The iodo substituent introduces greater steric bulk and polarizability compared to the cyano group.
Heterocyclic and Complex Derivatives
N-(4-Bromophenyl)-2-(2-thienyl)acetamide
Incorporating a thienyl group adds aromaticity and sulfur-based hydrogen-bonding capacity. Thiophene-containing analogs have shown promising antimycobacterial activity, suggesting that this compound could be modified similarly for targeted bioactivity .
Triazole- and Chromene-Functionalized Derivatives
Compounds like N-(4-bromophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide demonstrate enhanced antimicrobial activity due to heterocyclic moieties. The cyano group in the target compound offers a strategic site for click chemistry or nucleophilic substitutions to append such functionalities .
Pharmacokinetic Predictors
For N-(4-substituted phenyl)-2-cyanoacetamides, key parameters include:
| Parameter | N-(4-Bromophenyl) | N-(4-Chlorophenyl) | N-(4-Methoxyphenyl) |
|---|---|---|---|
| logBBB | -0.45 | -0.52 | -0.89 |
| Peff (×10⁻⁴ cm/s) | 2.8 | 2.3 | 1.6 |
| Unbnd (%) | 89 | 85 | 78 |
Data adapted from Simulation Plus studies indicate that bromine substitution optimizes blood-brain barrier penetration and unbound fraction, critical for central nervous system-targeted therapeutics.
Biological Activity
N-[(4-bromophenyl)methyl]-2-cyanoacetamide is an organic compound with notable biological activities, particularly in antimicrobial and anticancer domains. Its structure, characterized by a bromophenyl group attached to a cyanoacetamide framework, suggests potential interactions with biological targets that merit detailed exploration.
The compound has the molecular formula C10H9BrN2O and is known to participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes. These reactions can lead to the formation of diverse derivatives that may exhibit enhanced biological properties. The Suzuki–Miyaura coupling reaction is one significant pathway through which this compound can be utilized to synthesize more complex organic molecules, potentially amplifying its therapeutic efficacy .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial and fungal strains. The compound has been evaluated using standardized methods such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Table 1: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 5 | 10 |
| Escherichia coli | 8 | 16 |
| Candida albicans | 4 | 8 |
These results indicate that this compound exhibits promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The compound's effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit vital enzymatic pathways .
Anticancer Activity
The anticancer properties of this compound have also been explored, particularly against breast cancer cell lines such as MCF7. The Sulforhodamine B (SRB) assay has been employed to assess cytotoxicity, revealing that the compound induces significant cell death at micromolar concentrations.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12 |
| HeLa | 15 |
| A549 | 18 |
The structure-activity relationship (SAR) studies suggest that the presence of the bromophenyl moiety enhances the compound's interaction with cellular targets, potentially leading to apoptosis in cancer cells .
Case Studies and Molecular Docking
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological receptors. These studies highlight the compound's potential to act as a competitive inhibitor for key enzymes involved in cancer progression and microbial resistance.
Case Study: Breast Cancer Treatment
In a recent in vitro study, this compound was shown to inhibit the growth of MCF7 cells significantly. The docking analysis indicated strong binding affinity to the estrogen receptor, suggesting a mechanism of action that involves modulation of hormone signaling pathways .
Q & A
Q. Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- First Aid :
- Storage : Keep in a desiccator at 2–8°C, away from oxidizing agents and moisture .
Advanced: How can X-ray crystallography resolve structural ambiguities in bromophenyl acetamide derivatives?
Q. Answer :
- Data Collection : Use a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 298 K .
- Analysis :
- Example : For N-(4-bromophenyl)urea analogs, intramolecular C–H···O interactions stabilize crystal packing .
Advanced: What methodologies are suitable for evaluating the bioactivity of this compound?
Q. Answer :
- Enzyme Inhibition Assays :
- Kinetic Studies : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure hydrolysis rates .
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in triplicate; fit data to Hill equation .
- Cellular Models :
- Anticancer Activity : MTT assay on HeLa or MCF-7 cells (48–72 hr exposure; EC₅₀ calculation) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Q. Answer :
- Modification Strategies :
- Electron-Withdrawing Groups : Introduce –NO₂ or –CF₃ at the phenyl ring to enhance electrophilicity and binding affinity .
- Heterocyclic Substitutions : Replace cyano with triazole or oxadiazole to improve metabolic stability .
- Computational Tools :
Advanced: How to address contradictions in reported synthetic yields for bromophenyl acetamides?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
